Methyl 5-chloro-3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate
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Overview
Description
Methyl 5-chloro-3-[(3-chloroanilino)sulfonyl]-2-thiophenecarboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a thiophene ring substituted with a carboxylate group, a sulfonyl group, and a chlorinated aniline moiety. Its unique structure imparts distinct chemical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-3-[(3-chloroanilino)sulfonyl]-2-thiophenecarboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The chlorinated thiophene undergoes sulfonylation with chlorosulfonic acid to introduce the sulfonyl group.
Amination: The sulfonylated thiophene is reacted with 3-chloroaniline under basic conditions to form the desired product.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a suitable acid catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and recrystallization to obtain high-purity product.
Quality Control: Analytical techniques like HPLC and NMR spectroscopy are employed to ensure the product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3-[(3-chloroanilino)sulfonyl]-2-thiophenecarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted thiophenes can be obtained.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines from nitro groups.
Scientific Research Applications
Methyl 5-chloro-3-[(3-chloroanilino)sulfonyl]-2-thiophenecarboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: It can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
Molecular Targets: Potential targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-3-chlorosulfonyl-2-thiophenecarboxylate
- Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate
- 5-chloro-3-(methylamino)sulfamoyl-2-carboxylic acid methyl ester
Uniqueness
Methyl 5-chloro-3-[(3-chloroanilino)sulfonyl]-2-thiophenecarboxylate is unique due to its dual chlorination and sulfonylation, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for developing new pharmaceuticals and industrial chemicals.
Properties
Molecular Formula |
C12H9Cl2NO4S2 |
---|---|
Molecular Weight |
366.2 g/mol |
IUPAC Name |
methyl 5-chloro-3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C12H9Cl2NO4S2/c1-19-12(16)11-9(6-10(14)20-11)21(17,18)15-8-4-2-3-7(13)5-8/h2-6,15H,1H3 |
InChI Key |
FOMNHBGXZWQHBT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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